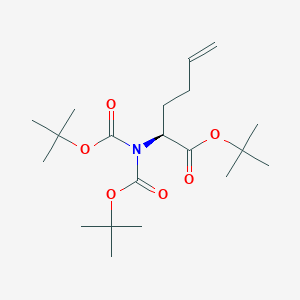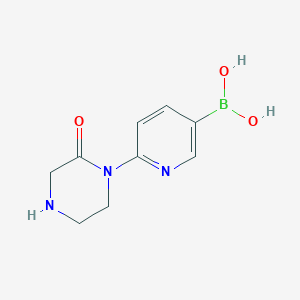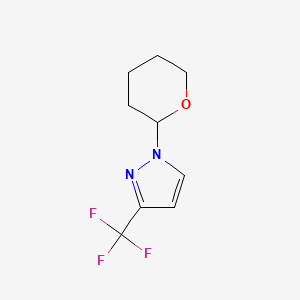
3-(3-Amino-1-methyl-1H-pyrazol-5-yl)oxetan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Amino-1-methyl-1H-pyrazol-5-yl)oxetan-3-ol is a heterocyclic compound that features both a pyrazole and an oxetane ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Amino-1-methyl-1H-pyrazol-5-yl)oxetan-3-ol typically involves the reaction of 3-amino-1-methyl-1H-pyrazole with oxetan-3-ol under specific conditions. One common method involves dissolving the starting materials in ethanol, cooling the solution, and then adding a base such as sodium ethoxide (NaOEt) to facilitate the reaction .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Amino-1-methyl-1H-pyrazol-5-yl)oxetan-3-ol can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The oxetane ring can be reduced to form open-chain alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the oxetane ring can produce open-chain alcohols .
Applications De Recherche Scientifique
3-(3-Amino-1-methyl-1H-pyrazol-5-yl)oxetan-3-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Industry: It is used in the production of agrochemicals and dyestuffs
Mécanisme D'action
The mechanism of action of 3-(3-Amino-1-methyl-1H-pyrazol-5-yl)oxetan-3-ol involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the oxetane ring can participate in ring-opening reactions, leading to the formation of reactive intermediates that can interact with enzymes and other proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-1-methyl-1H-pyrazole: Similar in structure but lacks the oxetane ring.
3-Amino-5-methyl-1H-pyrazole: Another pyrazole derivative with a different substitution pattern.
5-Hydroxy-1-methyl-1H-pyrazole: Contains a hydroxyl group instead of an amino group
Uniqueness
The uniqueness of 3-(3-Amino-1-methyl-1H-pyrazol-5-yl)oxetan-3-ol lies in its combination of a pyrazole ring with an oxetane ring, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C7H11N3O2 |
|---|---|
Poids moléculaire |
169.18 g/mol |
Nom IUPAC |
3-(5-amino-2-methylpyrazol-3-yl)oxetan-3-ol |
InChI |
InChI=1S/C7H11N3O2/c1-10-5(2-6(8)9-10)7(11)3-12-4-7/h2,11H,3-4H2,1H3,(H2,8,9) |
Clé InChI |
UXTZQMIFWBSZBL-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CC(=N1)N)C2(COC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![ethyl 6-methyl-7-oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B15225696.png)

![N-Methyl-1-(spiro[3.4]octan-2-yl)methanamine](/img/structure/B15225702.png)

![tert-Butyl 5-bromo-2,3-dihydro-1H-imidazo[1,5-a]imidazole-1-carboxylate](/img/structure/B15225719.png)
![Octahydrocyclopenta[b]pyrrole-3a-carboxylic acid](/img/structure/B15225721.png)
![7-Methyl-5-oxaspiro[3.4]octan-7-ol](/img/structure/B15225734.png)
![2-(4-Chloro-8-iodo-7-methylpyrazolo[1,5-a][1,3,5]triazin-2-yl)propan-2-ol](/img/structure/B15225737.png)

![3-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B15225757.png)
